molecular formula C9H11F2NO B13201425 3-(Difluoromethoxy)-2,4-dimethylaniline

3-(Difluoromethoxy)-2,4-dimethylaniline

Cat. No.: B13201425
M. Wt: 187.19 g/mol
InChI Key: FUPNNJSEXFUCBL-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2,4-dimethylaniline: is an organic compound that features a difluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-2,4-dimethylaniline typically involves the introduction of the difluoromethoxy group onto an aniline derivative. One common method involves the reaction of 2,4-dimethylaniline with a difluoromethylating agent under controlled conditions. The reaction may require the presence of a base and a solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Difluoromethoxy)-2,4-dimethylaniline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a model compound for investigating the interactions of fluorinated anilines with biological targets.

Medicine: Its unique chemical properties may enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 3-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of both difluoromethoxy and dimethyl groups on the aniline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity. For example, trifluoromethyl ethers are known for their high stability and lipophilicity, while difluoromethoxylated ketones are versatile building blocks in organic synthesis .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-(difluoromethoxy)-2,4-dimethylaniline

InChI

InChI=1S/C9H11F2NO/c1-5-3-4-7(12)6(2)8(5)13-9(10)11/h3-4,9H,12H2,1-2H3

InChI Key

FUPNNJSEXFUCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)OC(F)F

Origin of Product

United States

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